6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazolinone class of heterocyclic compounds. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This specific compound incorporates a bromo group, a chlorophenyl moiety, and a sulfanyl group, which contribute to its potential pharmacological properties.
6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can be classified as:
The synthesis of 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves several steps:
The reaction conditions typically include:
The molecular structure of 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one features:
The compound's structural data can be analyzed using techniques such as:
6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions typical for quinazolinones, including:
Reactions are typically monitored using thin-layer chromatography to ensure completion and purity. The effectiveness of these reactions can vary based on conditions such as temperature, solvent choice, and reaction time .
The mechanism of action for 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully elucidated but is believed to involve:
Experimental studies have shown that similar compounds exhibit significant activity against various cancer cell lines, indicating potential therapeutic applications .
6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has potential applications in:
Quinazolinone derivatives represent a privileged structural class in medicinal chemistry due to their broad-spectrum biological activities and synthetic versatility. These bicyclic heterocycles, formed by fusing benzene and pyrimidine rings with a carbonyl group at position 4, serve as molecular platforms for designing therapeutic agents. Research over the past decade has established their significance in antimicrobial and antitumor applications, with several derivatives progressing to clinical use. The inherent molecular flexibility allows strategic modifications that fine-tune pharmacological properties while maintaining target specificity.
Structurally, quinazolinones exhibit planar geometry that facilitates intercalation into biological macromolecules, particularly DNA and enzyme active sites. This feature underpins their dual functionality: disrupting microbial cellular processes and inhibiting cancer proliferation pathways. Quinazolinones' mechanism diversity stems from their ability to participate in hydrogen bonding via ring nitrogen atoms (N1 and N3) and the carbonyl oxygen, while the aromatic system enables hydrophobic interactions and π-stacking. These binding modalities enable interactions with diverse biological targets, including tyrosine kinases, topoisomerases, and microbial cell wall synthesis enzymes [1] [2].
In antimicrobial contexts, quinazolinone derivatives demonstrate potent activity against Gram-positive bacteria and fungi. Studies indicate that halogenation at specific ring positions significantly enhances this activity. For example, 6,7-bis(arylthio)-quinazoline-5,8-dione derivatives exhibit notable antifungal efficacy against Candida species by disrupting cell wall integrity and membrane function [2]. Similarly, 2-heteroarylthio-6-substituted-quinazolin-4-ones show broad-spectrum antimicrobial activity comparable to clinical antibiotics, validating the scaffold's utility in addressing drug-resistant pathogens [2].
In oncology, quinazolinones target multiple carcinogenic pathways simultaneously. They inhibit receptor tyrosine kinases (especially EGFR and VEGFR-2), induce apoptosis through Bcl-2 family protein modulation, and arrest cell cycle progression. The FDA-approved drugs gefitinib, erlotinib, and afatinib exemplify quinazoline-based kinase inhibitors used in targeted cancer therapy. Recent derivatives demonstrate enhanced selectivity; compound 18 (6-bromo-2-chloro-3-methylquinazolin-4(3H)-one) exhibits nanomolar cytotoxicity (IC~50~ = 0.85 μM) against gastric carcinoma MGC-803 cells by downregulating anti-apoptotic proteins Bcl-2 and Mcl-1 while upregulating Bax expression [4]. Hybrid molecules combining quinazolinone with triazole glycosides demonstrate dual EGFR/VEGFR-2 inhibition, achieving IC~50~ values of 0.31–0.35 μM against EGFR—comparable to erlotinib (IC~50~ = 0.42 μM) [9].
Table 1: Pharmacological Profile of Selected Quinazolinone Derivatives
Derivative Structure | Biological Activity | Potency (IC~50~ or MIC) | Primary Mechanism |
---|---|---|---|
6-Bromo-2-chloro-3-methylquinazolin-4(3H)-one | Antitumor (MGC-803) | 0.85 μM | Apoptosis induction, Bcl-2 downregulation |
2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydroquinazoline-2-ylthio)nicotinic acid | Broad-spectrum antimicrobial | Comparable to standard antibiotics | Cell wall/DNA interaction |
1,2,3-Triazolyl glycoside-quinazolinone hybrids | Dual EGFR/VEGFR-2 inhibition | 0.31–0.35 μM (EGFR) | Kinase domain competitive inhibition |
6,7-Bis(arylthio)-quinazoline-5,8-dione | Antifungal | Significant growth inhibition | Cell wall/membrane disruption |
The strategic incorporation of halogen atoms—particularly bromine and chlorine—into quinazolinone frameworks profoundly influences their electronic, steric, and pharmacokinetic properties. Bromine at position 6 (as in 6-bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one) serves dual purposes: it acts as an electron-withdrawing group that enhances ring electrophilicity and provides a synthetic handle for further functionalization via cross-coupling reactions. The 6-bromo substituent’s position ortho to the ring junction creates steric constraints that favor specific molecular conformations upon target binding. Quantum mechanical studies indicate bromine’s polarizability enhances London dispersion forces in hydrophobic binding pockets, increasing ligand-receptor binding affinity by 1.5–2 kcal/mol compared to non-halogenated analogs [3] [10].
The 2-chlorobenzyl group at N3 introduces three critical properties:
The thione (C=S) at position 2 surpasses traditional carbonyls in hydrogen-bond accepting capacity due to sulfur’s larger atomic radius and polarizability. This group frequently acts as a hydrogen-bond acceptor with key residues in biological targets, such as the hinge region cysteine residues in kinases. In dimeric quinazolinones like 3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, the thione facilitates disulfide bridge formation with cysteines in bacterial enzymes, disrupting redox homeostasis [6] [8].
Table 2: Electronic and Steric Effects of Halogen Substituents in Quinazolinones
Substituent Position | Electrostatic Potential (eV) | Lipophilicity (clog P) | Biological Consequence |
---|---|---|---|
6-Bromo | –0.42 (σ~meta~ withdrawing) | +0.61 vs. unsubstituted | Enhanced DNA intercalation, kinase inhibition |
8-Iodo | –0.38 (σ~para~ withdrawing) | +0.89 vs. unsubstituted | Improved antimicrobial potency |
2-Chlorobenzyl (N3) | Benzyl ring: –0.21 (ortho-Cl) | +0.72 vs. benzyl | Increased membrane penetration |
6,8-Dibromo | –0.81 (cumulative) | +1.33 vs. unsubstituted | Superior tubulin polymerization inhibition |
Molecular hybridization strategies capitalize on these halogen effects. Hybrids like 6-bromo-3-(4-bromobenzyl)quinazolin-4(3H)-one (MW 394.06 g/mol) exhibit enhanced cytotoxicity by combining bromine’s electronic effects with the 4-bromobenzyl group’s ability to occupy hydrophobic kinase subpockets. Similarly, glycosylated triazole-quinazolinones leverage halogen positioning to optimize glycoside conformation for VEGFR-2 binding, achieving IC~50~ values of 3.20 μM—comparable to sorafenib [7] [9]. When compared to clinical kinase inhibitors, halogenated quinazolinones maintain efficacy with reduced molecular weight (e.g., 6-bromo-4-(2-chlorophenyl)-2-methylquinazoline MW = 333.61 g/mol vs. lapatinib MW = 581.06 g/mol), suggesting improved ligand efficiency [10].
Mechanisms of Biological Activity
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5